molecular formula C16H15ClFNO2S B7682475 N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B7682475
M. Wt: 339.8 g/mol
InChI Key: JJRLLMDZAFBAAI-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, also known as TAK-220, is a compound that has been developed as a selective antagonist of the chemokine receptor CXCR3. This receptor plays a crucial role in the recruitment of immune cells to sites of inflammation and is therefore a potential target for the treatment of inflammatory diseases.

Mechanism of Action

N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide acts as a selective antagonist of CXCR3, blocking the binding of its ligands CXCL9, CXCL10, and CXCL11. This prevents the recruitment of immune cells to sites of inflammation, reducing the inflammatory response.
Biochemical and Physiological Effects
In vitro studies have shown that N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide inhibits the migration of activated T cells and monocytes in response to CXCL10. In vivo studies have demonstrated its efficacy in reducing inflammation in animal models of rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is its selectivity for CXCR3, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the experimental conditions and the disease model used.

Future Directions

Future research on N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide could focus on its potential applications in other inflammatory diseases, as well as its use in combination with other therapies. Studies could also investigate the effects of N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide on the tumor microenvironment and its potential as an immunotherapy for cancer. Finally, further optimization of the synthesis method could improve the yield and scalability of N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide production.

Synthesis Methods

The synthesis of N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves several steps, starting with the reaction of 4-chloro-2-fluoroaniline with 1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with 1,2,3,4-tetrahydronaphthalene-2-sulfonyl isocyanate to yield N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has been extensively studied for its potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It has also been investigated for its anti-tumor activity, as CXCR3 is expressed on tumor-infiltrating lymphocytes and plays a role in the immune response to cancer.

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO2S/c17-13-6-8-16(15(18)10-13)19-22(20,21)14-7-5-11-3-1-2-4-12(11)9-14/h5-10,19H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRLLMDZAFBAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

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